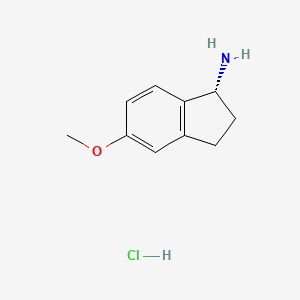
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a fluoro group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrobenzene followed by the introduction of an ethyl group. One common method involves the reaction of 1-fluoro-4-nitrobenzene with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-azidoethyl)-1-fluoro-4-nitrobenzene.
Reduction: Formation of 2-(2-bromoethyl)-1-fluoro-4-aminobenzene.
Oxidation: Formation of 2-(2-carboxyethyl)-1-fluoro-4-nitrobenzene.
科学的研究の応用
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 2-(2-bromoethyl)-1-fluoro-4-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
類似化合物との比較
Similar Compounds
- 2-(2-bromoethyl)-1-chloro-4-nitrobenzene
- 2-(2-bromoethyl)-1-fluoro-4-aminobenzene
- 2-(2-bromoethyl)-1-fluoro-4-methylbenzene
Uniqueness
2-(2-bromoethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct electronic properties. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
CAS番号 |
1021389-36-5 |
|---|---|
分子式 |
C8H7BrFNO2 |
分子量 |
248 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



